molecular formula C18H16O4 B600119 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester CAS No. 151705-85-0

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester

Cat. No.: B600119
CAS No.: 151705-85-0
M. Wt: 296.322
InChI Key: FKRRGIZBYWZEHY-UHFFFAOYSA-N
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Description

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is an organic compound that belongs to the class of methacrylate esters. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is characterized by the presence of a naphthalene ring, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester typically involves the esterification of 2-Methyl-acrylic acid with 6-(2-Methyl-acryloyloxy)-naphthalen-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester involves its interaction with specific molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds in the methacrylate groups react to form long polymer chains. This process is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester
  • 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester

Uniqueness

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is unique due to the presence of the naphthalene ring, which imparts enhanced optical properties and stability to the compound. This makes it particularly useful in applications requiring high-performance materials.

Properties

CAS No.

151705-85-0

Molecular Formula

C18H16O4

Molecular Weight

296.322

IUPAC Name

[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

FKRRGIZBYWZEHY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C

Origin of Product

United States

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